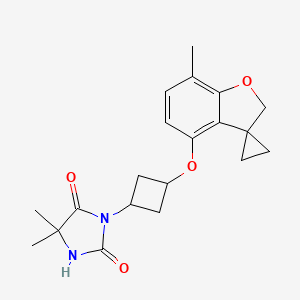

Kv3 modulator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

5,5-dimethyl-3-[3-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxycyclobutyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C20H24N2O4/c1-11-4-5-14(15-16(11)25-10-20(15)6-7-20)26-13-8-12(9-13)22-17(23)19(2,3)21-18(22)24/h4-5,12-13H,6-10H2,1-3H3,(H,21,24) |

InChI Key |

VHINDDIFNPLNFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC3CC(C3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kv3.4 Modulators

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated potassium (Kv) channel subunit, Kv3.4, is a critical regulator of neuronal excitability. As a member of the Kv3 family, it is characterized by a high threshold for voltage activation and rapid kinetics.[1] Kv3.4 channels are prominently expressed in the central nervous system, including in fast-spiking neurons and dorsal root ganglion (DRG) nociceptors, as well as in skeletal muscle.[1][2][3] Functionally, these channels are pivotal in the rapid repolarization of action potentials (APs), which enables high-frequency firing and regulates neurotransmitter release.[4] The modulation of Kv3.4 activity, therefore, presents a significant therapeutic target for a range of neurological disorders, including chronic pain and neurodegenerative diseases like Alzheimer's. This guide provides a detailed overview of the core mechanisms of action of Kv3.4 modulators, focusing on endogenous phosphorylation pathways and pharmacological agents, supported by experimental data and protocols.

Core Function and Biophysical Properties of Kv3.4

Kv3.4 subunits assemble to form homotetrameric channels that exhibit characteristic A-type currents—fast activation followed by rapid N-type inactivation. This "ball and chain" inactivation mechanism is mediated by the channel's N-terminal inactivation domain (NTID). A key feature distinguishing Kv3.4 from other A-type channels (like those containing Kv1.4 or Kv4.x subunits) is its activation at highly depolarized potentials (typically > -10 mV), restricting its primary role to the repolarization phase of the action potential. In nociceptive neurons, Kv3.4 channels are responsible for carrying a substantial portion (40-70%) of the total repolarizing charge during an action potential.

Mechanism of Action: Endogenous Modulation

The most well-characterized mechanism for endogenous modulation of Kv3.4 is post-translational modification via phosphorylation.

Protein Kinase C (PKC) Signaling Pathway

The primary pathway for modulating Kv3.4 function involves Protein Kinase C (PKC). Activation of various G-protein coupled receptors (GPCRs) can trigger a signaling cascade that activates PKC. PKC then directly phosphorylates four serine residues (S8, S9, S15, and S21) located within the N-terminal inactivation domain of the Kv3.4 subunit.

This phosphorylation event does not block the channel but dramatically slows its N-type inactivation rate. By converting the channel from a rapidly inactivating (A-type) to a more sustained, delayed rectifier-type channel, PKC phosphorylation enhances the channel's ability to repolarize the membrane during an AP. This leads to a faster AP repolarization and a shorter overall AP duration. This mechanism represents a form of neural plasticity, particularly in nociceptors, where it may play a role in the transition from acute to chronic pain.

Signaling Pathway Diagram: PKC Modulation of Kv3.4

Caption: GPCR-mediated activation of PKC leads to Kv3.4 phosphorylation and altered AP firing.

Mechanism of Action: Pharmacological Modulators

Pharmacological modulation of Kv3.4 channels primarily involves channel blockers or gating modifiers. It is crucial to distinguish modulators of Kv3.4 from those targeting other Kv3 family members, as selectivity is a significant challenge. For instance, the positive allosteric modulator AUT5 is highly selective for Kv3.1 and Kv3.2, not Kv3.4.

Channel Blockers and Gating Modifiers

-

Tetraethylammonium (TEA): A classical non-selective potassium channel blocker. Kv3.4 channels exhibit a relatively high sensitivity to TEA, with an IC50 in the range of 100-200 µM, which helps distinguish them from Kv4 channels that are insensitive to high concentrations. TEA acts by physically occluding the channel pore.

-

4-Aminopyridine (4-AP): A broad-spectrum Kv channel blocker. Kv3.4 is sensitive to 4-AP at sub-millimolar concentrations. Its use at low micromolar concentrations (e.g., 15 µM) can help distinguish Kv3 channels from large-conductance calcium-activated potassium channels.

-

Blood-Depressing Substance (BDS) Toxins: Initially identified as potentially selective blockers for Kv3.4, toxins like BDS-I and BDS-II are now understood to be gating modifiers that affect other Kv3 subunits (Kv3.1, Kv3.2). They do not block the pore but bind to the voltage-sensing domains (S3b-S4 paddles), shifting the voltage-dependence of activation to more positive potentials and slowing activation kinetics, thereby inhibiting the channel.

Quantitative Data Summary

The following tables summarize key quantitative data related to Kv3.4 modulation from electrophysiological studies.

Table 1: Biophysical Properties of Native Kv3.4 Channels

| Parameter | Value | Cell Type / Condition | Source |

|---|---|---|---|

| Half-Maximal Activation (V½) | +15.1 ± 1.9 mV | tsA201 cells | |

| Activation Time Constant (τ) | 1.3 ± 0.1 ms (at +40 mV) | tsA201 cells |

| Inactivation Time Constant (τ) | 10.9 ± 0.8 ms (at +40 mV) | tsA201 cells | |

Table 2: Effects of PKC-Mediated Modulation on Kv3.4 and Action Potentials

| Parameter | Effect | Quantitative Change | Cell Type / Condition | Source |

|---|---|---|---|---|

| Kv3.4 Inactivation Rate | Slowed | 4-fold decrease | Rat DRG neurons (with PDBu) | |

| AP Repolarization | Accelerated | 22% increase in rate | Rat DRG neurons (with PDBu) | |

| AP Duration | Shortened | 14% decrease | Rat DRG neurons (with PDBu) |

| AP Duration (siRNA) | Prolonged | 25% increase | Rat DRG neurons (Kv3.4 siRNA) | |

Table 3: Pharmacological Inhibition of Kv3.4

| Compound | IC50 / Effective Concentration | Mechanism | Source |

|---|---|---|---|

| Tetraethylammonium (TEA) | 100 - 200 µM | Pore Occlusion | |

| 4-Aminopyridine (4-AP) | ~15 µM (enhances EPPs) | Pore Blocker |

| BDS-I Toxin | ~500 nM (inhibits ~50%) | Gating Modifier | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for studying Kv3.4 modulation.

Cell-Attached Patch-Clamp Electrophysiology

This minimally invasive technique is used to record currents from a small patch of membrane on an intact neuron, preserving the intracellular signaling environment.

-

Objective: To isolate high voltage-activated Kv3.4 currents and study their modulation.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are dissociated from rats and cultured for 24-48 hours.

-

Recording:

-

Borosilicate glass pipettes (resistance 5-10 MΩ) are filled with a solution containing (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.4.

-

A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

-

To isolate Kv3.4 currents from low voltage-activated channels (e.g., Kv1.4, Kv4.x), a 1-second conditioning prepulse to -30 mV is applied before the test depolarization step. This inactivates the low-threshold channels.

-

Currents are evoked by depolarizing voltage steps (e.g., from a holding potential of -100 mV to various potentials up to +100 mV).

-

-

Modulator Application: Modulators (e.g., PDBu for PKC activation) are applied to the bath solution surrounding the cell. For membrane-delimited effects, agonists can be included in the pipette solution.

Workflow Diagram: Isolating Kv3.4 Currents

Caption: Voltage protocol for the electrophysiological isolation of Kv3.4 currents.

Dynamic-Clamp

This protocol allows for the injection of a computer-generated synthetic Kv3.4 current into a neuron to directly test its influence on AP firing properties.

-

Objective: To determine how specific manipulation of Kv3.4 conductance affects AP repolarization and firing.

-

Model Generation: A Markov model of the Kv3.4 channel is created that accurately recapitulates its experimentally determined kinetic and voltage-dependent properties.

-

Procedure:

-

A whole-cell patch-clamp configuration is established on a DRG neuron.

-

The neuron's intrinsic membrane potential is recorded in real-time.

-

The real-time voltage is fed into the computer running the Kv3.4 Markov model, which calculates the appropriate Kv3.4 current (I_Kv3.4) for that instantaneous voltage.

-

This calculated I_Kv3.4 is then injected back into the neuron via the patch pipette.

-

The effect of adding or subtracting this synthetic conductance on the neuron's AP waveform is recorded and analyzed.

-

Conclusion and Future Directions

The modulation of Kv3.4 channels, particularly through the PKC signaling pathway, is a potent mechanism for controlling neuronal excitability. This pathway's ability to dynamically alter AP waveforms by modifying Kv3.4 inactivation kinetics underscores its importance in neural plasticity and disease states like chronic pain. While pharmacological tools like TEA and 4-AP have been instrumental, the development of highly selective Kv3.4 modulators remains a key challenge and a significant opportunity for therapeutic intervention. Future research should focus on elucidating the structural basis of Kv3.4 modulation to enable the design of subunit-specific drugs, and further explore the role of Kv3.4 dysregulation in a broader range of neurological and psychiatric disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Kv3.4 channel function and dysfunction in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. autifony.com [autifony.com]

- 4. Kv3 voltage-gated potassium channels regulate neurotransmitter release from mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Kv3.1 Positive Allosteric Modulator Compound 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Compound 4, a novel positive allosteric modulator (PAM) of the Kv3.1 voltage-gated potassium channel. This document details the electrophysiological properties, mechanism of action, and experimental procedures used to characterize this compound, offering valuable insights for researchers in neuroscience and drug development.

Introduction to Kv3.1 and Its Modulation

Voltage-gated potassium (Kv) channels are crucial regulators of neuronal excitability. The Kv3 family, including Kv3.1, is characterized by a high activation potential and rapid kinetics, enabling neurons to fire at high frequencies.[1][2][3][4] This "fast-spiking" phenotype is essential for the proper functioning of various neuronal circuits, and its disruption has been implicated in neurological disorders such as schizophrenia, epilepsy, and Alzheimer's disease.[1]

Positive allosteric modulators of Kv3.1 channels represent a promising therapeutic strategy for these conditions. By enhancing channel activity, these compounds can help restore normal high-frequency firing patterns in affected neurons. Compound 4 is a recently identified small molecule that acts as a potent PAM of Kv3.1 channels.

Electrophysiological Characterization of Compound 4

The effects of Compound 4 on Kv3.1 and Kv3.2 channels were primarily investigated using whole-cell patch-clamp electrophysiology in Human Embryonic Kidney (HEK) cells expressing the human Kv3.1α subunit.

Potentiation of Kv3.1 and Kv3.2 Currents

Compound 4 demonstrated a concentration-dependent potentiation of both Kv3.1 and Kv3.2 currents. Interestingly, for the Kv3.1 channel, the potentiation exhibited a bell-shaped concentration-response curve, with maximal potentiation observed at 1.25 µM (205% increase) and a loss of potentiation or even inhibition at higher concentrations. The compound was also a potent modulator of Kv3.2 activity, though with lower efficacy. No significant potentiation was observed for Kv3.4 channels.

Table 1: Concentration-Response Data for Compound 4 on Kv3.1 and Kv3.2 Channels

| Target | Maximum Potentiation (at 1.25 µM) | Notes |

| Kv3.1 | 205% | Loss of potentiation and inhibition at concentrations higher than 1.25 µM. |

| Kv3.2 | Potentiation observed, but with lower efficacy compared to Kv3.1. | - |

Modulation of Voltage-Dependent Activation

A key effect of Compound 4 is a significant leftward shift in the voltage-dependence of activation for the Kv3.1 channel. This indicates that the channel is more likely to open at more negative membrane potentials in the presence of the compound.

Table 2: Effect of Compound 4 on Kv3.1 Voltage-Dependent Activation

| Compound Concentration | V₁/₂ (Half-maximal activation voltage) | Shift in V₁/₂ | % of Maximal Current at -60 mV |

| Control | 11.5 ± 2.7 mV | - | 7.9 ± 3.8% |

| 1 µM Compound 4 | -32.7 ± 3.4 mV | -44.2 mV | - |

| 10 µM Compound 4 | -59.1 ± 3.9 mV | -79.0 mV | 44.9 ± 18.8% |

Data are presented as mean ± SD.

Mechanism of Action

Compound 4 acts as a positive allosteric modulator by binding to a novel site on the Kv3.1 channel. Cryo-electron microscopy (cryo-EM) studies have revealed that Compound 4 binds to the extracellular turret domain of the channel. This binding event is thought to induce conformational changes that are transmitted to the voltage-sensing domain (VSD) and the pore domain, ultimately increasing the probability of channel opening.

Caption: Proposed mechanism of Compound 4 action on the Kv3.1 channel.

Experimental Protocols

The following sections detail the methodologies used in the characterization of Compound 4.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) cells.

-

Transfection: Cells were transfected with a plasmid encoding the human Kv3.1α subunit.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

Electrophysiology: Whole-Cell Patch Clamp

The primary technique used to assess the function of Kv3.1 channels and the effect of Compound 4 was the whole-cell patch-clamp method. Both automated and manual patch-clamp systems were utilized.

Caption: Workflow for whole-cell patch-clamp experiments.

-

Holding Potential: Cells were held at a holding potential of -100 mV to minimize the activation of Kv3.1 channels before the test pulse.

-

Voltage Protocol: To investigate the current-voltage relationship, the membrane potential was depolarized from the holding potential to test potentials ranging from -100 mV to +50 mV in 5-mV increments.

-

Data Acquisition: Currents were recorded before and after the application of Compound 4 to the extracellular buffer solution.

-

Data Analysis:

-

Current-voltage (I-V) curves were plotted to visualize the effect of the compound on current amplitude.

-

Conductance-voltage (G-V) curves were generated by calculating the conductance at each test potential.

-

The G-V curves were fitted with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

-

Conclusion

Compound 4 is a potent and novel positive allosteric modulator of the Kv3.1 channel. Its ability to shift the voltage-dependence of activation to more negative potentials highlights its potential for therapeutic intervention in neurological disorders characterized by impaired fast-spiking neuronal activity. The detailed characterization of its electrophysiological effects and mechanism of action provides a solid foundation for further preclinical and clinical development.

References

- 1. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to the "Compound 4" Binding Site on the Kv3.1 Channel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of "Compound 4," a positive allosteric modulator of the Kv3.1 voltage-gated potassium channel. The information presented herein is synthesized from publicly available research, focusing on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and workflows.

Introduction to Kv3.1 and the Significance of "Compound 4"

Voltage-gated potassium (Kv) channels are integral membrane proteins that regulate the flow of potassium ions across cell membranes, playing a crucial role in neuronal excitability. The Kv3 subfamily, particularly Kv3.1, is characterized by its high activation threshold and fast kinetics, enabling high-frequency firing of neurons.[1][2][3] These channels are predominantly expressed in fast-spiking interneurons, which are essential for cognitive functions and maintaining the balance between excitation and inhibition in the brain.[4] Dysregulation of Kv3.1 channel activity has been implicated in various neurological disorders, including schizophrenia and epilepsy, making it a significant therapeutic target.[5]

"Compound 4" has emerged as a potent positive allosteric modulator (PAM) of the Kv3.1 channel. Unlike channel blockers that occlude the ion pore, PAMs like Compound 4 bind to a distinct site on the channel protein, enhancing its function. The primary effect of Compound 4 is to shift the voltage-dependence of activation to more negative potentials, thereby increasing the probability of the channel opening at a given membrane potential. This modulatory action presents a promising therapeutic strategy for restoring normal neuronal firing patterns in disease states.

Quantitative Data Presentation

The following tables summarize the key quantitative data for "Compound 4" and provide a comparison with other known Kv3.1 modulators.

Table 1: Potency and Efficacy of Kv3.1 Modulators

| Modulator | Potency (EC₅₀) on Kv3.1 | Maximum Potentiation | Cell Type |

| Compound 4 | 68 nM | 205% at 1.25 µM | HEK293 |

| AUT1 | 4.7 µM | Not explicitly stated | CHO |

| AUT2 | 0.9 µM | Not explicitly stated | CHO |

| AUT5 | 3.2 µM | Not explicitly stated | Xenopus Oocytes |

Table 2: Effect of Modulators on the Voltage of Half-Maximal Activation (V₁/₂) of Kv3.1

| Modulator | Shift in V₁/₂ of Activation | Concentration | Cell Type |

| Compound 4 | ~ -44 mV | 1 µM | HEK293 |

| AUT1 | Negative shift | 10 µM | CHO |

| AUT2 | > -28 mV | 10 µM | CHO |

Table 3: Selectivity Profile of Kv3.1 Positive Modulators

| Modulator | Selectivity Profile |

| Compound 4 | Potent modulator of Kv3.2; no potentiation of Kv3.4 |

| AUT1 | Also modulates Kv3.2; less potent on Kv3.3 |

| AUT2 | Also modulates Kv3.2 |

| AUT5 | Highly selective for Kv3.1 and Kv3.2 over other Kv channel subfamilies |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional effects of "Compound 4" on the Kv3.1 channel.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Objective: To determine the high-resolution three-dimensional structure of the human Kv3.1 channel in both its apo (unbound) state and in complex with Compound 4.

Methodology:

-

Protein Expression and Purification:

-

The full-length human Kv3.1a isoform is cloned into a mammalian expression vector (e.g., pBAC1-BacMam) with appropriate affinity tags (e.g., N-terminal FLAG and C-terminal GFP-His₁₀).

-

The construct is expressed in a suitable mammalian cell line, such as Expi293F cells, using a transient transfection system.

-

Cells are harvested, and the Kv3.1 protein is solubilized from the cell membranes using a detergent mixture (e.g., n-Dodecyl-β-D-Maltopyranoside (DDM) and Cholesteryl Hemisuccinate (CHS)).

-

The protein is purified using affinity chromatography (e.g., anti-FLAG resin) followed by size-exclusion chromatography to isolate the tetrameric channel.

-

-

Cryo-EM Sample Preparation:

-

The purified Kv3.1 protein (for the apo structure) or the protein pre-incubated with an excess of Compound 4 (for the complex structure) is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

The grids are blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

-

-

Cryo-EM Data Collection:

-

Data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., a Gatan K3).

-

Automated data collection software is used to acquire a large number of movies of the frozen-hydrated particles.

-

-

Image Processing and 3D Reconstruction:

-

The raw movie frames are subjected to motion correction and dose-weighting.

-

Contrast transfer function (CTF) parameters are estimated for each micrograph.

-

Particles are automatically picked from the micrographs.

-

Several rounds of 2D and 3D classification are performed to select for high-quality particles corresponding to intact Kv3.1 tetramers.

-

A final 3D reconstruction is generated from the selected particles, and post-processing steps, such as sharpening, are applied to improve the map resolution.

-

-

Model Building and Refinement:

-

An initial model of the Kv3.1 structure is built into the cryo-EM density map, often using a homologous structure (e.g., Kv1.2) as a starting point.

-

The model is manually adjusted and refined using molecular modeling software (e.g., Coot and Phenix) to best fit the experimental density.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the effects of Compound 4 on the biophysical properties of the Kv3.1 channel.

Methodology:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Cells are transiently transfected with a plasmid encoding the human Kv3.1α subunit. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify transfected cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -80 mV or -90 mV.

-

To elicit Kv3.1 currents, depolarizing voltage steps are applied in increments (e.g., 10 mV) from the holding potential to a range of test potentials (e.g., -60 mV to +50 mV).

-

Currents are recorded before (baseline), during the application of Compound 4 to the external solution, and after washout of the compound.

-

-

Data Analysis:

-

Current-Voltage (I-V) Relationship: The peak current amplitude at each test potential is plotted against the corresponding voltage.

-

Conductance-Voltage (G-V) Relationship: The conductance (G) is calculated from the peak current (I) using the formula G = I / (V - Vrev), where V is the membrane potential and Vrev is the reversal potential for potassium. The G-V curve is then fitted with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and the slope factor.

-

Concentration-Response Curve: The potentiation of the current at a specific voltage is measured at various concentrations of Compound 4 to calculate the EC₅₀ value.

-

Site-Directed Mutagenesis

Objective: To validate the functional importance of specific amino acid residues within the putative binding site of Compound 4.

Methodology:

-

Primer Design:

-

Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., to alanine or a residue with different properties) at the target site within the Kv3.1 cDNA.

-

Primers should be complementary to opposite strands of the plasmid and contain the mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

-

-

Mutagenesis PCR:

-

A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type Kv3.1 cDNA as a template.

-

The reaction cycles are optimized to amplify the entire plasmid, incorporating the mutagenic primers.

-

-

Template DNA Digestion:

-

The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA (the parental plasmid DNA is methylated, while the newly synthesized mutated DNA is not).

-

-

Transformation and Sequencing:

-

The mutated plasmid DNA is transformed into competent E. coli cells.

-

Plasmid DNA is isolated from several colonies, and the entire coding sequence of the Kv3.1 gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Functional Characterization:

-

The mutated Kv3.1 channels are expressed in a suitable cell line and their functional properties are assessed using whole-cell patch-clamp electrophysiology, as described above. The effect of Compound 4 on the mutant channels is then compared to its effect on the wild-type channel.

-

Computational Docking

Objective: To predict the binding pose and interactions of Compound 4 within the identified binding pocket of the Kv3.1 channel.

Methodology:

-

Protein and Ligand Preparation:

-

The cryo-EM structure of the Kv3.1 channel is used as the receptor. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site based on the experimental data.

-

A 3D structure of Compound 4 is generated and its geometry is optimized using a suitable force field.

-

-

Molecular Docking:

-

A molecular docking program (e.g., AutoDock, Glide, or GOLD) is used to predict the binding poses of Compound 4 within the defined binding site of Kv3.1.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

The predicted binding poses are analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Compound 4 and the amino acid residues of the Kv3.1 channel.

-

The results of the docking simulations are compared with the experimental data from cryo-EM and site-directed mutagenesis to validate the predicted binding mode.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing the "Compound 4" binding site on Kv3.1.

Signaling Pathway/Logical Relationship

References

- 1. biorxiv.org [biorxiv.org]

- 2. Apo and ligand-bound high resolution Cryo-EM structures of the human Kv3.1 channel reveal a novel binding site for positive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pnas.org [pnas.org]

- 5. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biophysical Properties of a Novel Kv3.1 Positive Modulator: Compound-4

This guide provides a comprehensive overview of the biophysical properties, mechanism of action, and experimental characterization of a recently identified positive modulator of the human Kv3.1 voltage-gated potassium channel, referred to herein as "Compound-4". This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and ion channel modulation.

Introduction to Kv3 Channels and Their Modulation

Voltage-gated potassium (Kv) channels of the Kv3 subfamily (Kv3.1-Kv3.4) are critical regulators of neuronal excitability.[1][2] They are distinguished by their high activation threshold (typically activating at potentials more positive than -10 mV) and rapid activation and deactivation kinetics.[1][3][4] These properties enable neurons, particularly fast-spiking neurons like parvalbumin-positive interneurons, to fire action potentials at high frequencies, a process essential for cognitive functions, motor coordination, and sensory processing. Modulation of Kv3 channels, therefore, presents a promising therapeutic avenue for neurological and psychiatric disorders associated with dysfunctional neuronal firing, such as schizophrenia and certain forms of epilepsy.

Positive allosteric modulators (PAMs) of Kv3 channels are compounds that enhance channel function, often by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the channel's open probability at a given voltage. Compound-4 is a potent, novel small molecule positive modulator of the Kv3.1 channel.

Biophysical Properties of Compound-4

The primary biophysical effect of Compound-4 on the human Kv3.1 channel is a significant negative shift in the voltage-dependence of activation. This potentiation increases the Kv3.1-mediated current at any given potential. The quantitative effects of Compound-4 on Kv3.1 channel properties have been characterized using automated whole-cell patch-clamp electrophysiology in HEK cells expressing the human Kv3.1α isoform.

Table 1: Effect of Compound-4 on Kv3.1 Voltage-Dependence of Activation

| Compound-4 Concentration | V₁/₂ of Activation (mV) |

| Control (0 µM) | 11.5 ± 2.7 |

| 1 µM | -32.7 ± 3.4 |

| Control (0 µM) | 19.9 ± 1.2 |

| 10 µM | -59.1 ± 3.9 |

Table 2: Effect of Compound-4 on Kv3.1 Channel Availability (Cumulative Current)

| Compound-4 Concentration | V₁/₂ of Availability (mV) |

| Control 1 (0 µM) | 3.6 ± 4.5 |

| 1 µM | -37.7 ± 5.4 |

| Control 2 (0 µM) | 8.6 ± 4.3 |

| 10 µM | -67.7 ± 4.8 |

Table 3: Concentration-Dependent Potentiation and Inhibition of Kv3.1 and Kv3.2 by Compound-4

| Channel | Effect | Key Observation |

| Kv3.1 | Potentiation | Maximum potentiation (205%) observed at 1.25 µM. |

| Kv3.1 | Inhibition | Loss of potentiation and subsequent inhibition at concentrations higher than 1.25 µM. |

| Kv3.2 | Potentiation | Potent positive modulator of Kv3.2 currents. |

Note: The data indicates that at a physiological resting membrane potential, a significant fraction of Kv3.1 channels may be rendered unavailable by 10 µM of Compound-4, suggesting a complex mechanism of action that includes both potentiation and a form of desensitization or inactivation at higher concentrations.

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the modulatory effects of Compound-4. The compound binds to a unique pocket on the extracellular side of the Kv3.1 channel, wedged between the voltage-sensing domain (VSD) and the pore domain (PD). This binding site is partially formed by an annular phospholipid molecule. The binding of Compound-4 induces a conformational change in the turret domain of the channel and alters its interface with the S1-S2 segments of the VSD. This structural rearrangement creates new interactions between the turret and the S4 voltage sensor, providing a structural explanation for the potentiation effect.

Experimental Protocols

The characterization of Compound-4 involved state-of-the-art biophysical techniques. Below are the generalized methodologies for the key experiments.

This technique was used to measure the effect of Compound-4 on the function of Kv3.1 channels expressed in Human Embryonic Kidney (HEK) cells.

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with a plasmid containing the cDNA for the human Kv3.1α isoform.

-

Cell Preparation: On the day of the experiment, cells are detached and placed in an extracellular solution.

-

Automated Patch-Clamp Recording:

-

Cells are captured by a microfluidic chip in the automated patch-clamp system.

-

A high-resistance seal (giga-seal) is formed between the cell membrane and the recording aperture.

-

The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

The cell is held at a holding potential of -70 mV.

-

-

Voltage Protocols:

-

Activation (I-V Curve): To measure the current-voltage relationship, cells are subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments). The peak current at each voltage is recorded.

-

Conductance-Voltage (G-V) Curve: The conductance (G) is calculated from the peak current (I) and the reversal potential for potassium (Eₖ) using the formula G = I / (V - Eₖ). The resulting G-V curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

-

-

Compound Application: Compound-4 is applied at various concentrations via the system's integrated fluidics. The effects on the activation curves and current amplitudes are measured and compared to control conditions (vehicle application).

This technique was used to determine the high-resolution structure of the Kv3.1 channel both in its apo (unbound) state and in complex with Compound-4.

-

Protein Expression and Purification: The human Kv3.1 channel protein is expressed in a suitable cell line (e.g., HEK cells) and purified using affinity chromatography. The protein is solubilized in a detergent micelle environment.

-

Sample Preparation: The purified Kv3.1 protein is incubated with Compound-4 to form the complex. The sample is then applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrification process preserves the protein's native structure.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope. A large dataset of 2D projection images (micrographs) of the randomly oriented protein particles is collected automatically.

-

Image Processing and 3D Reconstruction:

-

Individual particle images are computationally selected from the micrographs.

-

The particles are aligned and classified to sort them into groups with similar views.

-

A 3D map of the protein structure is reconstructed from the 2D class averages.

-

-

Model Building and Analysis: An atomic model of the Kv3.1-Compound-4 complex is built into the 3D cryo-EM map. This allows for the precise identification of the compound's binding site and the analysis of conformational changes induced by its binding.

Visualizations: Pathways and Workflows

The Kv3.1 channel is a key component in enabling high-frequency firing in neurons. Its activity can be modulated by intracellular signaling cascades, such as those involving Protein Kinase C (PKC). Compound-4 acts as an external modulator, directly influencing the channel's gating properties.

Caption: Modulation of Kv3.1 channel activity by Compound-4 and an intracellular signaling pathway.

The characterization of a novel modulator like Compound-4 follows a logical progression from functional analysis to structural determination.

Caption: Workflow for the biophysical and structural characterization of Compound-4.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. A Unique Role for Kv3 Voltage-Gated Potassium Channels in Starburst Amacrine Cell Signaling in Mouse Retina | Journal of Neuroscience [jneurosci.org]

The Selectivity of Kv3 Modulator 4 for Kv3 Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Kv3 modulator 4, a potent positive allosteric modulator of the Kv3 family of voltage-gated potassium channels. This document synthesizes available quantitative data, details the experimental methodologies used for its characterization, and visualizes its mechanism of action and the experimental workflow. The information presented is intended to assist researchers in evaluating the therapeutic potential and guiding future studies of this compound. It is important to note that in scientific literature, this compound is also referred to as "compound-4" and "Kv3.1 modulator 2".

Quantitative Data Summary

This compound exhibits a distinct selectivity profile within the Kv3 channel family. It is a highly potent positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels, with a notable lack of activity on the Kv3.4 subtype.[1][2] Evidence from patent literature also suggests activity at the Kv3.3 subtype.[3][4][5]

| Ion Channel Subtype | Modulator Effect | Potency (EC50) | Maximum Efficacy | Notes |

| Kv3.1 | Positive Allosteric Modulator | 68 nM | 205% potentiation at 1.25 µM | Potentiation decreases at concentrations higher than 1.25 µM, with inhibition observed at the highest concentrations. |

| Kv3.2 | Positive Allosteric Modulator | Data not available | Lower efficacy than on Kv3.1 | The compound is a potent PAM of Kv3.2, though less effective than on Kv3.1. |

| Kv3.3 | Modulator | Data not available | Data not available | Patent literature indicates that this compound modulates Kv3.3 channels. |

| Kv3.4 | No potentiation effect | Not applicable | Not applicable | No potentiation was observed for the Kv3.4 subtype. |

Experimental Protocols

The data presented in this guide were primarily obtained through automated and manual whole-cell patch clamp electrophysiology.

Cell Lines and Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells were used for heterologous expression of the Kv3 channel subunits.

-

Transfection: Cells were transiently transfected with plasmids encoding the specific human Kv3 alpha subunits (e.g., Kv3.1α, Kv3.2α, Kv3.4). A fluorescent marker like Green Fluorescent Protein (GFP) was often co-transfected to allow for easy identification of successfully transfected cells.

Electrophysiology Recordings

-

Apparatus: Automated patch-clamp systems (for high-throughput screening) and manual patch-clamp setups were utilized.

-

Recording Configuration: The whole-cell patch clamp configuration was established to allow for the recording of macroscopic currents from the entire cell membrane.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH was adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. The pH was adjusted to 7.2 with KOH.

-

-

Voltage-Clamp Protocol:

-

Holding Potential: The cell membrane potential was held at -70 mV or -100 mV.

-

Test Pulses: To elicit Kv3 channel currents, the membrane potential was depolarized with a series of voltage steps, for example, from -60 mV to +50 mV in 5 or 10 mV increments for a duration of 200 ms.

-

-

Compound Application: Stock solutions of this compound were prepared in Dimethyl Sulfoxide (DMSO) and diluted to the final desired concentration in the external solution. The final DMSO concentration was kept low (typically ≤ 0.1%) to avoid off-target effects. The modulator was applied to the cells via a perfusion system.

Data Analysis

The effect of this compound was quantified by measuring the change in current amplitude in the presence of the compound compared to the baseline current recorded in the external solution alone. The concentration-response data was fitted to a logistical equation to determine the EC50 value. The voltage-dependence of activation was determined by converting peak currents at each voltage step to conductance and fitting the resulting conductance-voltage (G-V) curve with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂).

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator by binding to a specific site on the Kv3.1 channel. This binding event induces a conformational change in the channel protein, which in turn shifts the voltage-dependence of activation to more negative potentials. This means that the channel is more likely to open at lower levels of membrane depolarization, thus enhancing the potassium current. A cryo-electron microscopy (cryo-EM) study has revealed that "compound-4" binds to a pocket located at the extracellular interface between the voltage-sensing domain (VSD) of one subunit and the pore domain (PD) of an adjacent subunit. This interaction stabilizes the open state of the channel.

Caption: Mechanism of this compound Action.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the selectivity of this compound for different Kv3 subtypes using automated patch-clamp electrophysiology.

Caption: Experimental Workflow for Kv3 Modulator Selectivity.

References

In Vitro Characterization of Kv3 Modulator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv3 family, specifically Kv3.1 and Kv3.2, are critical regulators of neuronal excitability. Their unique biophysical properties, characterized by a high threshold for activation and rapid deactivation kinetics, enable neurons to fire at high frequencies. This is essential for the proper functioning of auditory processing pathways, motor control circuits, and cortical interneurons involved in cognitive processes. Dysregulation of Kv3 channel function has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing loss.

"Kv3 modulator 4" is a novel small molecule identified as a positive modulator of Kv3.1 and Kv3.2 channels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The information herein is intended to support further research and drug development efforts targeting the Kv3 channel family.

Quantitative Data Summary

The potency of "this compound" on human Kv3.1 and its activity on Kv3.2 channels were determined using automated patch-clamp electrophysiology. The key parameter, pEC50, which represents the negative logarithm of the half-maximal effective concentration (EC50), is summarized below.

| Channel Subtype | Parameter | Value |

| Human Kv3.1 | pEC50 | 5.45[1][2][3][4] |

| Human Kv3.2 | Activity | Modulator[2] |

Experimental Protocols

The in vitro characterization of "this compound" was primarily conducted using automated patch-clamp electrophysiology on a planar array system. This high-throughput method allows for the rapid and precise measurement of ion channel activity in response to chemical compounds.

Automated Patch-Clamp Electrophysiology

Objective: To determine the potency and modulatory effects of "this compound" on human Kv3.1 and Kv3.2 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv3.1b or Kv3.2a subunit.

Instrumentation: IonWorks Quattro™ planar array electrophysiology technology (Molecular Devices Corp.) or a similar automated patch-clamp system (e.g., QPatch, Qube 384).

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.

-

Intracellular Solution (in mM): 120 KF, 20 KCl, 10 EGTA, 10 HEPES, pH 7.2.

Procedure:

-

Cell Preparation: HEK293 cells stably expressing the target Kv3 channel subtype are cultured and harvested. The cells are then diluted in the extracellular solution to the appropriate concentration for the automated patch-clamp system.

-

Plate Preparation: The planar patch plates (e.g., PatchPlate™ PPC) are primed, and the resistance of the individual wells is measured.

-

Cell Sealing: The cell suspension is added to the wells, and a seal test is performed to ensure the formation of a high-resistance seal between the cell membrane and the electrode.

-

Whole-Cell Configuration: Whole-cell access is established by rupturing the cell membrane within the patched area.

-

Voltage Protocol: A specific voltage protocol is applied to elicit Kv3 channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps to activate the channels.

-

Compound Application: "this compound" is prepared in a series of concentrations and applied to the cells. Recordings are taken before and after the application of the compound to measure its effect on the channel currents.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship and calculate the pEC50 value. The effect on channel kinetics, such as the voltage-dependence of activation, can also be assessed by analyzing the current traces.

Visualizations

Signaling Pathway of a Kv3 Positive Modulator

Caption: Mechanism of action for a positive modulator on a Kv3 channel.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for automated patch-clamp characterization of this compound.

Logical Relationship of Kv3 Modulation and Neuronal Firing

Caption: The causal chain from Kv3 modulation to enhanced neuronal firing.

References

- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 2. sophion.com [sophion.com]

- 3. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017098254A1 - Modulators of kv3 channels to treat pain - Google Patents [patents.google.com]

The Role of Kv3.4 Modulators in Regulating Fast-Spiking Interneuron Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated potassium channels of the Kv3 subfamily are critical determinants of neuronal excitability, particularly in neurons that fire at high frequencies.[1][2] Fast-spiking (FS) interneurons, which play a pivotal role in generating cortical gamma rhythms and maintaining the balance of excitation and inhibition in neural circuits, rely on the rapid activation and deactivation kinetics of Kv3 channels to sustain their characteristic high-frequency firing patterns.[3][4][5] The Kv3.4 subunit, a member of this family, is a key contributor to the repolarization of action potentials in these neurons. Positive modulation of Kv3.4 channels presents a promising therapeutic strategy for neurological and psychiatric disorders characterized by dysfunctional inhibitory circuits, such as schizophrenia and epilepsy. This document provides a comprehensive technical overview of a representative Kv3.4 positive modulator, herein referred to as "Kv3.4 Modulator 4," detailing its mechanism of action, effects on fast-spiking interneurons, and the experimental protocols for its characterization. While specific data for a positive modulator of Kv3.4 is emerging, this guide incorporates representative data from well-characterized positive modulators of the broader Kv3 family to illustrate the principles and expected outcomes.

Introduction to Kv3.4 Channels in Fast-Spiking Interneurons

Kv3.4 channels are voltage-gated potassium channels that exhibit rapid activation at depolarized membrane potentials and fast N-type inactivation. This biophysical profile makes them exceptionally suited for contributing to the rapid repolarization phase of the action potential in fast-spiking neurons, thereby minimizing the refractory period and enabling sustained high-frequency firing. These channels are localized at both pre- and post-synaptic sites in various brain regions, suggesting their involvement in regulating both neuronal excitability and neurotransmitter release. In fast-spiking interneurons, Kv3.4 subunits can coassemble with other Kv3 subunits, such as Kv3.1, to form heteromeric channels with fine-tuned gating properties that enhance the efficiency of spike repolarization.

The function of Kv3.4 channels is dynamically regulated by intracellular signaling pathways, most notably by Protein Kinase C (PKC). Phosphorylation of the N-terminal inactivation domain of the Kv3.4 channel by PKC dramatically slows its inactivation, effectively converting it from a transient A-type current to a more sustained delayed rectifier-type current. This modulation provides a mechanism for activity-dependent regulation of neuronal firing properties.

Mechanism of Action of Kv3.4 Modulator 4

Kv3.4 Modulator 4 is a positive allosteric modulator (PAM) of Kv3.4 channels. Unlike direct channel openers, PAMs bind to an allosteric site on the channel protein, distinct from the ion-conducting pore, to enhance its function in response to physiological stimuli (i.e., membrane depolarization). The primary mechanism of action for Kv3 family positive modulators involves a leftward shift in the voltage-dependence of activation. This means that the channels are more likely to open at more hyperpolarized potentials, effectively lowering the threshold for their activation. This leads to an increased potassium efflux during the falling phase of the action potential, resulting in faster repolarization.

Quantitative Data on the Effects of Kv3 Positive Modulators

The following tables summarize the quantitative effects of representative Kv3 positive modulators on channel kinetics and neuronal firing properties. While specific data for a "Kv3.4 Modulator 4" is not available in the public domain, the data presented from compounds like RE01 and AUT1, which are positive modulators of Kv3.1/3.2 channels, serve as a proxy to illustrate the expected effects on fast-spiking interneurons.

| Parameter | Control | Kv3 Positive Modulator (e.g., RE01) | Percent Change (%) | Reference |

| Kv3.1b Channel Kinetics (HEK293 cells) | ||||

| V₅₀ of activation (mV) | +15.2 ± 1.1 | +5.9 ± 1.3 | -61.2 | |

| Time to peak (ms at +40mV) | 2.8 ± 0.2 | 1.9 ± 0.1 | -32.1 | |

| Deactivation τ (ms at -40mV) | 1.2 ± 0.1 | 2.5 ± 0.2 | +108.3 | |

| Fast-Spiking Interneuron Firing (Rat Hippocampal Slices) | ||||

| Firing Frequency at 200 pA injection (Hz) | 45 ± 5 | 60 ± 7 | +33.3 | |

| Firing Frequency at 400 pA injection (Hz) | 85 ± 8 | 100 ± 10 | +17.6 |

Table 1: Electrophysiological Effects of a Representative Kv3 Positive Modulator. This table illustrates the typical effects of a Kv3 positive modulator on the biophysical properties of the channel and the firing frequency of fast-spiking interneurons. Data is representative of compounds like RE01.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

This protocol is designed to measure the effects of Kv3.4 Modulator 4 on the biophysical properties of Kv3.4 channels and the firing characteristics of fast-spiking interneurons.

4.1.1. Solutions

-

Artificial Cerebrospinal Fluid (aCSF) (for brain slices): In mM: 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubbled with 95% O₂ / 5% CO₂.

-

External Solution (for cultured neurons): In mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

-

Internal Pipette Solution: In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

4.1.2. Procedure

-

Preparation: Prepare acute brain slices (e.g., from hippocampus or cortex) or cultured neurons expressing Kv3.4 channels.

-

Recording Setup: Transfer the preparation to a recording chamber on an upright or inverted microscope and perfuse with oxygenated aCSF or external solution.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Targeting: Identify fast-spiking interneurons based on their morphology (e.g., large, multipolar soma) or by using fluorescent reporters in transgenic animals.

-

Giga-seal Formation: Approach the cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Voltage-Clamp Recordings (for channel kinetics):

-

Hold the cell at a membrane potential of -80 mV.

-

To isolate Kv3.4 currents, a prepulse to -40 mV can be used to inactivate low-voltage activated channels.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

-

Record baseline currents.

-

Bath-apply Kv3.4 Modulator 4 at the desired concentration and record currents again after stabilization.

-

Analyze the current-voltage relationship, activation and inactivation kinetics, and voltage-dependence of activation.

-

-

Current-Clamp Recordings (for firing properties):

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

-

Record baseline firing frequency, action potential threshold, width, and afterhyperpolarization.

-

Bath-apply Kv3.4 Modulator 4 and repeat the current injection protocol.

-

Analyze changes in firing patterns.

-

Mandatory Visualizations

Signaling Pathway of Kv3.4 Modulation by PKC

Caption: PKC-mediated phosphorylation of the Kv3.4 channel.

Experimental Workflow for Characterizing Kv3.4 Modulator 4

Caption: Workflow for electrophysiological characterization.

Logical Relationship of Kv3.4 Modulation and Neuronal Firing

Caption: Causal chain of Kv3.4 modulation on firing rate.

Conclusion

Kv3.4 channels are crucial for the high-frequency firing of fast-spiking interneurons, and their positive modulation represents a targeted approach to enhance inhibitory neurotransmission. "Kv3.4 Modulator 4," as a representative positive allosteric modulator, is expected to increase the firing capacity of these interneurons by shifting the voltage-dependence of Kv3.4 channel activation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of this class of compounds for a range of neurological and psychiatric disorders. Further research into specific Kv3.4 positive modulators will be critical to fully elucidate their therapeutic utility.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Kv3.4 subunits enhance the repolarizing efficiency of Kv3.1 channels in fast-spiking neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Kv3 Modulator 4 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kv3 modulator 4, a positive allosteric modulator of the voltage-gated potassium channels Kv3.1 and Kv3.2. This document consolidates key pharmacological data, details experimental methodologies for its characterization, and illustrates its mechanism of action and potential therapeutic applications in neuroscience.

Introduction to Kv3 Channels and Their Modulation

The Kv3 subfamily of voltage-gated potassium (K+) channels, comprising Kv3.1, Kv3.2, Kv3.3, and Kv3.4, plays a pivotal role in the nervous system.[1] These channels are distinguished by their high activation threshold and rapid activation and deactivation kinetics, properties that are essential for enabling high-frequency firing in neurons.[2] This "fast-spiking" phenotype is crucial for the proper functioning of various neuronal circuits, including those involving inhibitory interneurons that regulate network oscillations and synaptic transmission.[3][4]

Dysfunction of Kv3 channels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing disorders.[3] Consequently, pharmacological modulation of these channels presents a promising therapeutic strategy. Positive allosteric modulators (PAMs) of Kv3 channels, which enhance channel activity, are of particular interest as they can potentially restore normal neuronal firing patterns in pathological conditions.

Pharmacological Profile of this compound

This compound, also referred to as "compound 4" in some literature and originating from patent WO2018020263A1, is a selective positive modulator of Kv3.1 and Kv3.2 channels. Its primary mechanism of action is to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of channel opening at a given membrane potential.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound and other relevant Kv3 modulators for comparative purposes.

| Modulator | Target(s) | pEC50 (Kv3.1) | EC50 (Kv3.1) | Cell Type | Reference |

| This compound | Kv3.1, Kv3.2 | 5.45 | 3.55 µM (calculated) | - | |

| "compound-4" | Kv3.1, Kv3.2 | - | 68 nM | HEK293 | |

| AUT1 | Kv3.1, Kv3.2 | - | 4.7 µM | CHO | |

| AUT2 | Kv3.1, Kv3.2 | - | 0.9 µM | CHO | |

| AUT5 | Kv3.1, Kv3.2 | - | 3.2 µM | Xenopus Oocytes |

Table 1: Potency of Kv3 Positive Modulators on Kv3.1 Channels.

| Modulator | Effect on Voltage-Dependence of Activation (V½) of Kv3.1 | Concentration | Cell Type | Reference |

| "compound-4" | Negative shift from 3.6 ± 4.5 mV to -37.7 ± 5.4 mV | 1 µM | HEK293 | |

| AUT1 | Negative shift | 10 µM | CHO | |

| AUT2 | Negative shift of >28 mV | 10 µM | CHO |

Table 2: Effect of Kv3 Positive Modulators on the Biophysical Properties of Kv3.1 Channels.

| Modulator | Selectivity Profile | Reference |

| "compound-4" | Potent modulator of Kv3.2; no potentiation of Kv3.4 | |

| AUT1 | Also modulates Kv3.2; less potent on Kv3.3 | |

| AUT2 | Also modulates Kv3.2 | |

| AUT5 | Highly selective for Kv3.1 and Kv3.2 over other Kv channel subfamilies |

Table 3: Selectivity of Kv3 Positive Modulators.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator, binding to a site on the Kv3.1 channel that is distinct from the ion-conducting pore. This binding event induces a conformational change in the channel, making it more likely to open at lower membrane potentials. Recent cryo-electron microscopy (cryo-EM) studies have revealed that "compound-4" binds to a unique pocket on the extracellular side of the Kv3.1 channel, wedged between the voltage-sensing domain (VSD) and the pore domain (PD). This binding alters the conformation of the turret domain and its interaction with the S1 and S2 segments of the VSD.

Mechanism of this compound action.

Experimental Protocols

The characterization of this compound relies on a combination of electrophysiological and in vivo techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of modulators on ion channel function.

Objective: To measure the effect of this compound on the voltage-dependent activation and kinetics of Kv3.1 currents expressed in a heterologous system (e.g., HEK293 cells).

Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Cells are transiently transfected with a plasmid encoding the human Kv3.1b subunit using a suitable transfection reagent (e.g., Lipofectamine).

-

A fluorescent marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO concentration in the recording chamber should not exceed 0.1%.

Recording Protocol:

-

Obtain a gigaseal and establish a whole-cell configuration on a transfected cell.

-

Hold the membrane potential at -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv3.1 currents.

-

Record the resulting potassium currents using a patch-clamp amplifier and data acquisition software.

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

Data Analysis:

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each test potential against the corresponding voltage.

-

Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (G = I / (V - Vrev)), where Vrev is the reversal potential for K+. Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½).

-

Activation and Deactivation Kinetics: Fit the rising and decaying phases of the current traces with exponential functions to determine the time constants of activation and deactivation.

Experimental workflow for patch-clamp analysis.

In Vivo Administration and Behavioral Assays

Objective: To assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models of neurological disorders.

Vehicle Formulation: Due to the lipophilic nature of many small molecule modulators, a co-solvent system is often required for in vivo administration. A typical formulation might include:

-

5-10% DMSO

-

10-20% Solubilizing agent (e.g., Solutol HS 15 or Tween 80)

-

70-85% Saline or PBS

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

-

Intravenous (IV) Injection: Provides direct entry into the systemic circulation for rapid effect and precise dose delivery.

-

Oral Gavage (PO): To assess oral bioavailability.

Example Behavioral Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex (a model relevant to schizophrenia)

-

Acclimatize animals (e.g., mice or rats) to the startle chambers.

-

Administer this compound or vehicle at the desired dose and route.

-

After a predetermined pretreatment time, place the animals in the startle chambers.

-

Present a series of acoustic stimuli:

-

A loud startling pulse alone.

-

A non-startling prepulse followed by the startling pulse.

-

-

Measure the startle response (whole-body flinch) using a sensitive platform.

-

Calculate the percentage of PPI: (1 - (startle response with prepulse / startle response alone)) * 100.

-

Assess whether this compound can reverse a deficit in PPI induced by a psychomimetic agent (e.g., ketamine or amphetamine).

Therapeutic Potential and Future Directions

The ability of this compound to enhance the function of Kv3.1 and Kv3.2 channels makes it a compelling candidate for the treatment of disorders characterized by impaired fast-spiking interneuron activity. In vivo studies with other Kv3.1/3.2 modulators have shown promising results in animal models of:

-

Schizophrenia: Reversing cognitive deficits and restoring normal gamma oscillations.

-

Hearing Disorders: Improving temporal coding in the auditory brainstem.

-

Epilepsy: Improving motor function and reducing seizure susceptibility.

Future research should focus on a more detailed in vivo characterization of this compound, including pharmacokinetic/pharmacodynamic modeling and efficacy studies in a broader range of disease models. The high-resolution structural information now available for the Kv3.1 channel in complex with "compound-4" will be invaluable for the structure-based design of next-generation modulators with improved potency, selectivity, and drug-like properties.

Potential therapeutic applications of Kv3 modulation.

References

The Role of Kv3 Channels in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated potassium (Kv) channels of the Kv3 subfamily are critical regulators of neuronal excitability, enabling the high-frequency firing characteristic of many neurons essential for complex brain functions. Their unique biophysical properties, including a high activation threshold and rapid deactivation kinetics, allow for precise control of action potential duration and repetitive firing. Growing evidence implicates the dysfunction of Kv3 channels in the pathophysiology of a range of neurological and psychiatric disorders, including epilepsy, spinocerebellar ataxia, schizophrenia, and Alzheimer's disease. This technical guide provides a comprehensive overview of the role of Kv3 channels in these disorders, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support ongoing research and drug development efforts in this promising therapeutic area.

Introduction to Kv3 Channels

The Kv3 channel family comprises four members, Kv3.1 through Kv3.4, encoded by the KCNC1-4 genes. These channels are tetramers of four alpha subunits, which can be homomeric or heteromeric, leading to a diversity of channel properties.[1] They are prominently expressed in neurons that fire at high frequencies, such as fast-spiking GABAergic interneurons, cerebellar Purkinje cells, and neurons in the auditory brainstem.[2][3] The primary function of Kv3 channels is to facilitate rapid repolarization of the action potential, which minimizes the refractory period and allows for sustained high-frequency firing.[3][4]

Kv3 Channels in Neurological Disorders

Alterations in the expression, localization, or function of Kv3 channels can lead to neuronal hyperexcitability or hypoexcitability, disrupting neural circuit function and contributing to the pathology of various neurological disorders.

Epilepsy

Epilepsy is characterized by recurrent seizures resulting from excessive synchronous neuronal activity. Given their role in regulating neuronal firing, dysfunction of Kv3 channels is a plausible mechanism underlying epileptogenesis. Mutations in KCNC1, the gene encoding Kv3.1, have been identified in patients with progressive myoclonus epilepsy (PME). These mutations often lead to a loss-of-function of the channel, impairing the ability of fast-spiking interneurons to maintain high-frequency firing, which in turn leads to disinhibition and network hyperexcitability.

Spinocerebellar Ataxia

Spinocerebellar ataxia type 13 (SCA13) is a rare autosomal dominant disorder caused by mutations in the KCNC3 gene, which encodes the Kv3.3 channel. These mutations can have diverse effects on channel function, including altered voltage-dependence and kinetics, leading to impaired Purkinje cell firing and subsequent cerebellar degeneration. Studies in mouse models of SCA13 have shown that the absence of Kv3.3 channels leads to gait alterations and impaired motor task execution.

Schizophrenia

Schizophrenia is a complex psychiatric disorder with a neurodevelopmental component. A leading hypothesis suggests that the symptoms of schizophrenia arise from a dysfunction of GABAergic interneurons, particularly parvalbumin-positive (PV+) fast-spiking interneurons. Post-mortem studies of brains from individuals with schizophrenia who were not treated with antipsychotic medication have revealed a significant reduction in the levels of Kv3.1b protein in the neocortex. This reduction in Kv3.1 channels could impair the firing of PV+ interneurons, leading to disruptions in gamma oscillations and cognitive deficits associated with the disorder.

Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Emerging evidence suggests that neuronal network hyperexcitability is an early event in AD pathogenesis. Recent studies in a mouse model of familial AD (5xFAD) have shown that while the expression levels of Kv3 channels in PV interneurons are unchanged, their biophysical properties are altered. Specifically, the voltage-dependence of activation is shifted to more hyperpolarized potentials, leading to dampened excitability of these inhibitory interneurons and contributing to overall network hyperexcitability.

Quantitative Data on Kv3 Channel Dysfunction

The following tables summarize key quantitative findings from studies on Kv3 channels in various neurological disorders.

| Disorder | Kv3 Subtype | Finding | Model System | Reference |

| Epilepsy (Dravet Syndrome Model) | Kv3.1 | Cortical protein levels decreased by ~22% in seizing mice compared to wild-type. | Scn1a+/- mouse model | |

| Epilepsy (Pilocarpine Model) | Kv3.4 | 33% reduction in mRNA transcripts in the hippocampus of epileptic rats. | Pilocarpine-treated rats | |

| Spinocerebellar Ataxia Type 13 | Kv3.3 | R423H mutation leads to reduced voltage-dependent K+ currents and broadened action potentials. | Cultured Purkinje cells | |

| Schizophrenia | Kv3.1b | Protein levels decreased in the neocortex of untreated patients. | Post-mortem human brain tissue | |

| Alzheimer's Disease | Kv3 | Half-activation voltage of Kv3 channels in PV interneurons is left-shifted by ~8.9 mV. | 5xFAD mouse model |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Kv3 channels.

Whole-Cell Patch-Clamp Recording of Kv3 Currents

This protocol is adapted from several sources and provides a general framework for recording Kv3 currents from neurons in brain slices or cultured cells.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

Procedure:

-

Prepare acute brain slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting recordings.

-

To isolate Kv3 currents, pharmacologically block other channels (e.g., Na+ channels with tetrodotoxin, Ca2+ channels with cadmium, and other K+ channels with specific blockers).

-

Apply voltage-clamp protocols to elicit and record Kv3 currents. A typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to various potentials (e.g., from -60 mV to +60 mV).

Immunohistochemistry for Kv3 Channel Localization

This protocol provides a general procedure for localizing Kv3 channels in brain tissue.

Procedure:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

-

Cut 30-40 µm thick sections on a cryostat or vibratome.

-

Wash the free-floating sections three times in PBS.

-

Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate the sections with a primary antibody specific for the Kv3 subunit of interest overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections three times in PBS.

-

Mount the sections onto glass slides and coverslip with an anti-fading mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

Site-Directed Mutagenesis to Study Channel Mutations

This protocol outlines the general steps for introducing specific mutations into a Kv3 channel cDNA for functional expression studies.

Procedure:

-

Design mutagenic primers containing the desired nucleotide change.

-

Use a high-fidelity DNA polymerase to perform a polymerase chain reaction (PCR) with the wild-type Kv3 channel plasmid as the template and the mutagenic primers.

-

Digest the parental (non-mutated) DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli cells.

-

Select for transformed bacteria and grow a culture from a single colony.

-

Isolate the plasmid DNA from the bacterial culture.

-

Verify the presence of the desired mutation and the integrity of the rest of the coding sequence by DNA sequencing.

-

The mutated plasmid is now ready for transfection into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes) for functional characterization.

Signaling Pathways and Visualizations

The activity of Kv3 channels is modulated by various intracellular signaling pathways, primarily through phosphorylation by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC). These phosphorylation events can alter the channel's biophysical properties, including its voltage-dependence and kinetics.